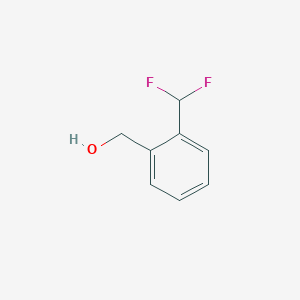

(2-(Difluoromethyl)phenyl)methanol

Description

(2-(Difluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol characterized by a difluoromethyl (-CF₂H) substituent at the ortho position of the phenyl ring and a hydroxymethyl (-CH₂OH) group. For instance, compounds such as (2-((3-bromophenyl)difluoromethyl)-4,5-dimethylphenyl)methanol () and (2-(1,1-difluoroethyl)phenyl)methanol () share the difluoromethylphenyl methanol backbone, highlighting the role of fluorine in modulating physicochemical and biological properties . Fluorine's electron-withdrawing nature enhances metabolic stability and bioavailability, making such compounds valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

[2-(difluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXXNDVURWTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298769 | |

| Record name | 2-(Difluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-49-3 | |

| Record name | 2-(Difluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethyl)phenyl)methanol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromobenzyl alcohol with difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like manganese dioxide or chromium trioxide in solvents like dichloromethane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-(Difluoromethyl)benzaldehyde or 2-(Difluoromethyl)benzoic acid.

Reduction: 2-(Difluoromethyl)phenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that (2-(difluoromethyl)phenyl)methanol exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. For instance, a study found that this compound significantly inhibited the proliferation of human prostate cancer cell lines (LNCaP) at specific concentrations, showcasing its potential as a lead compound in oncology therapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against a range of pathogens, demonstrating broad-spectrum activity. This suggests its potential development as an antimicrobial agent in pharmaceutical applications .

Advanced Materials Development

In material science, this compound's unique properties can be explored for creating advanced materials with specific functionalities such as sensors or catalysts. Its fluorinated structure may enhance the material's chemical stability and resistance to environmental degradation .

Ecotoxicological Studies

Research into the environmental impact of pharmaceuticals has highlighted the need for studying compounds like this compound to understand their behavior in ecosystems and potential toxicity. Studies have indicated its potential for bioaccumulation in aquatic organisms, necessitating further investigations into its ecological effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Agent | Broad-spectrum activity against various pathogens | |

| Material Science | Advanced Materials Development | Potential for use in sensors and catalysts |

| Environmental Chemistry | Ecotoxicological Studies | Potential bioaccumulation in aquatic organisms |

Case Study 1: Anticancer Research

A study evaluated the effect of this compound on human prostate cancer cell lines (LNCaP). The results indicated significant inhibition of cell proliferation, positioning the compound as a candidate for further development in oncology therapeutics .

Case Study 2: Antimicrobial Testing

In antimicrobial studies, this compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations. This broad-spectrum activity suggests its potential as a new antimicrobial agent .

Case Study 3: Environmental Impact Assessment

Research assessing the environmental fate of this compound revealed its potential for bioaccumulation in aquatic organisms. This finding underscores the importance of further studies on its ecological effects and behavior in natural environments .

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)phenyl)methanol involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Notes:

- Phosphoryl-containing analogs (e.g., ) exhibit distinct electronic effects due to the polar P=O group, which may enhance hydrogen bonding and catalytic activity .

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Notes:

- Yields for difluoromethylphenyl methanols vary by synthetic route; for example, (2-Chlorophenyl)(diphenylphosphoryl)-methanol was synthesized in 85% yield via condensation of 2-chlorobenzaldehyde with diphenylphosphine oxide .

- ¹H-NMR signals for -CH₂OH typically appear as triplets (J = 5–6 Hz) due to coupling with adjacent protons .

Biological Activity

(2-(Difluoromethyl)phenyl)methanol, also known as difluoromethylphenylmethanol, is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring linked to a methanol group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O, with a molecular weight of 188.17 g/mol. The difluoromethyl group (–CF2H) enhances the lipophilicity of the compound, which can influence its biological interactions and pharmacokinetics. The logP value for difluoromethylbenzene is noted to be around 2.4, indicating moderate lipophilicity compared to phenol, which has a logP of 1.5 .

The biological activity of this compound is primarily attributed to its ability to participate in difluoromethylation reactions. This process involves the formation of X–CF2H bonds where X can be various atoms such as carbon, oxygen, nitrogen, or sulfur. The introduction of the difluoromethyl group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing difluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar difluoromethyl-substituted compounds can suppress tumor growth in various cancer models. In particular, compounds with similar structures have demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potential efficacy as anticancer agents .

Table 1: Anticancer Activity of Difluoromethyl Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 (similar structure) | MCF-7 | 25.72 |

| Compound 2 | U87 | 45.2 |

| Compound 3 | HCT116 | 17.8 |

| Compound 4 | A549 | 12.4 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. In preliminary studies, derivatives with difluoromethyl substitutions showed enhanced activity against Chlamydia trachomatis, indicating potential as a starting point for developing selective antimicrobial agents .

Table 2: Antimicrobial Activity of Difluoromethyl Compounds

| Compound | Pathogen | Activity |

|---|---|---|

| Compound A | Chlamydia | Active |

| Compound B | E. coli | Moderate |

| Compound C | S. aureus | Inactive |

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study assessed a series of difluoromethyl-substituted compounds for their anticancer properties in vitro and in vivo. The results indicated that these compounds could significantly reduce tumor size in mouse models when administered at specific dosages over a set period .

- Antimicrobial Evaluation : Another study focused on the synthesis of new derivatives based on this compound and their evaluation against Chlamydia infections in HEp-2 cells. The findings demonstrated that certain derivatives effectively reduced chlamydial inclusions without causing significant toxicity to host cells .

- Docking Studies : Molecular docking studies have provided insights into how this compound interacts with various protein targets at the molecular level. These studies revealed that the difluoromethyl group enhances binding affinity through hydrogen and halogen bonding interactions with key residues in target proteins .

Q & A

Q. What are the common synthetic routes for (2-(Difluoromethyl)phenyl)methanol, and what reaction conditions are critical for success?

The synthesis typically involves difluoromethylation of phenolic precursors or reduction of carbonyl-containing intermediates . For example:

- Difluoromethylation : Reacting a phenol derivative with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF, with careful monitoring of gas evolution (e.g., CO₂) using an oil bubbler .

- Reduction : Reducing a ketone precursor (e.g., (2-(Difluoromethyl)phenyl)ketone) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol/THF . Key conditions include inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and purification via column chromatography.

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?

Characterization relies on:

- ¹H/¹³C NMR : The hydroxymethyl group (–CH₂OH) shows a triplet near δ 4.6–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). Difluoromethyl (–CF₂H) appears as a doublet of triplets near δ 5.8–6.2 ppm (¹H) due to coupling with fluorine (²J₃J ~20–40 Hz) .

- IR Spectroscopy : O–H stretch (~3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ with m/z matching C₈H₇F₂O (calc. 158.04).

Q. What are the primary research applications of this compound in academic settings?

- Organic Synthesis : Serves as an intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., fungicides with difluoromethyl motifs) .

- Biological Studies : Used to probe enzyme-substrate interactions, particularly in cytochrome P450 systems, due to fluorine's electronegativity altering binding affinity .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during difluoromethylation?

Optimization strategies include:

- Catalyst Screening : Testing palladium/copper catalysts for C–F bond formation efficiency .

- Solvent Effects : Replacing DMF with DMA or DMSO to enhance solubility of intermediates .

- Temperature Gradients : Slow warming (0°C → RT) to minimize side reactions (e.g., over-fluorination) .

- In Situ Monitoring : Using FTIR or GC-MS to track reaction progress and adjust reagent stoichiometry dynamically.

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from:

- Stereoelectronic Effects : Fluorine's inductive effects can alter metabolic stability; use computational docking (e.g., AutoDock Vina) to correlate substituent positions with activity .

- Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., oxidized alcohols) that may skew bioassay results .

- Assay Variability : Replicate studies under standardized conditions (pH, temperature) using isogenic cell lines.

Q. What computational methods predict the reactivity and stability of this compound in aqueous environments?

- DFT Calculations : Model the compound’s hydrolysis using Gaussian09 at the B3LYP/6-311+G(d,p) level to identify transition states and activation energies .

- MD Simulations : Simulate solvation dynamics in explicit water (e.g., GROMACS) to assess hydrogen-bonding interactions and degradation pathways .

Q. How does the difluoromethyl group influence the pharmacokinetic properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.